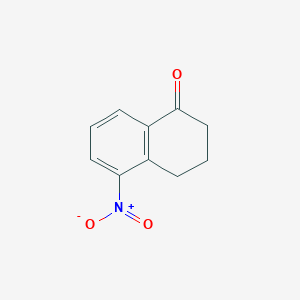

5-nitro-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTWAFNCOABMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2[N+](=O)[O-])C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437471 | |

| Record name | 5-Nitro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51114-73-9 | |

| Record name | 5-Nitro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Tetralone Scaffold

An In-depth Technical Guide to 5-Nitro-1-Tetralone: Properties, Synthesis, and Applications

The 1-tetralone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, serving as a critical starting material for a wide array of biologically active compounds.[1][2] Its derivatives are foundational to the development of therapeutics ranging from antidepressants to anticancer agents.[1][2] Within this important class of molecules, 5-nitro-1-tetralone (CAS No. 51114-73-9) emerges as a particularly valuable intermediate. The strategic placement of the nitro group on the aromatic ring not only influences the molecule's electronic properties but also provides a versatile chemical handle for further functionalization, most notably its reduction to the corresponding amine. This guide offers a comprehensive overview of the physical and chemical properties, synthetic methodologies, and applications of 5-nitro-1-tetralone for researchers and scientists in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and synthesis. 5-Nitro-1-tetralone is typically a white to light yellow solid under standard conditions.[3][4]

Core Properties

The key physicochemical properties of 5-nitro-1-tetralone are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 51114-73-9 | [5][6] |

| Molecular Formula | C₁₀H₉NO₃ | [5][6] |

| Molecular Weight | 191.18 g/mol | [5][6] |

| Appearance | White to light yellow solid | [3][4] |

| Melting Point | 103-104 °C | [3] |

| Boiling Point | 349.9 ± 31.0 °C (Predicted) | [3] |

| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Sealed in dry, Room Temperature | [3] |

| Synonyms | 5-nitro-3,4-dihydronaphthalen-1(2H)-one, 5-Nitro-alpha-tetralone | [5][7] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous structural fingerprint for a molecule. While raw spectra are instrument-dependent, the expected features for 5-nitro-1-tetralone are highly predictable and essential for reaction monitoring and quality control.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features that confirm its core functional groups. A strong absorption band is expected around 1680-1700 cm⁻¹ , characteristic of a conjugated aryl ketone (C=O stretch). The presence of the nitro group will give rise to two distinct, strong absorption bands: one for the asymmetric stretch around 1520-1550 cm⁻¹ and another for the symmetric stretch near 1340-1370 cm⁻¹ .[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The three protons on the aromatic ring will appear in the downfield region (~7.5-8.5 ppm), with their splitting patterns dictated by their coupling to one another. The two methylene groups of the saturated ring will appear further upfield, typically as two triplets around ~2.5-3.0 ppm (for the CH₂ adjacent to the carbonyl) and ~2.0-2.5 ppm (for the other CH₂), with a more complex pattern for the CH₂ adjacent to the aromatic ring.

-

¹³C NMR : The carbon NMR spectrum will display ten unique signals. The most downfield signal will be the carbonyl carbon, expected around 195-200 ppm . The six aromatic carbons will appear in the ~120-150 ppm range, with the carbon bearing the nitro group being significantly shifted. The three aliphatic carbons will be found in the upfield region, typically between ~20-40 ppm.

-

-

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 191. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂, 46 Da) and cleavage of the aliphatic ring.

Synthesis and Reactivity

The synthesis of 5-nitro-1-tetralone can be approached through several routes, each with distinct advantages regarding yield, selectivity, and scalability. The choice of method often depends on the available starting materials and the desired purity.

Synthetic Strategies

-

Intramolecular Friedel-Crafts Acylation : This is a highly efficient and selective method starting from 4-(2-nitrophenyl)butyric acid.[9] The use of a strong acid catalyst, such as trifluoromethanesulfonic acid (TFMS) or fluorosulfuric acid (FSO₃H), promotes the intramolecular cyclization to form the tetralone ring.[9][10] This approach is favored for its high conversion and selectivity, yielding the 5-nitro isomer as the exclusive or major product.[9][10] For instance, refluxing 4-(2-nitrobenzene)butyric acid with FSO₃H in the presence of a superacid like SbF₅ can yield 5-nitro-1-tetralone in 81% yield.[10]

-

Direct Nitration of α-Tetralone : While seemingly straightforward, the direct nitration of 1-tetralone often leads to a mixture of isomers, primarily the 5-nitro and 7-nitro products.[10] The reaction conditions, particularly temperature and the choice of nitrating agent (e.g., H₂SO₄/HNO₃ or KNO₃/H₂SO₄), must be carefully controlled to maximize the yield of the desired 5-nitro isomer.[10][11] Low temperatures (e.g., -10°C to 0°C) are crucial to minimize side reactions and improve selectivity.[10][11]

-

Oxidation of 5-Nitrotetralin : An alternative route involves the synthesis and subsequent oxidation of 5-nitrotetralin.[10] Tetralin is first nitrated to yield a mixture of 5-nitro and 6-nitrotetralin, from which the 5-nitro isomer is isolated.[10][12] Subsequent oxidation, for example using chromium trioxide (CrO₃), yields 5-nitro-1-tetralone, although this method may result in a mixture of products and a lower overall yield.[10]

Detailed Experimental Protocol: Synthesis via Intramolecular Acylation

This protocol is adapted from a high-yield procedure using trifluoromethanesulfonic acid.[9]

-

Preparation : To a 100 mL two-necked flask equipped with a magnetic stirrer and a reflux condenser, add 4-(2-nitrophenyl)butyric acid (1.0 g, 4.78 mmol) and trifluoromethanesulfonic acid (TFMS, 18 g).

-

Reaction : Place the flask in a preheated oil bath at 130°C. Stir the reaction mixture vigorously at this temperature for 45 minutes. The strong acid protonates the carboxylic acid, facilitating the electrophilic attack on the aromatic ring.

-

Workup : After 45 minutes, cool the mixture to room temperature. The product is now in the TFMS residue.

-

Purification : Transfer the cooled mixture to a microdistillation unit. Remove the excess TFMS by distillation at reduced pressure (e.g., 52°C at 0.5 mbar). The bottom residue contains the crude 5-nitro-1-tetralone. Further purification can be achieved by column chromatography on silica gel. This method has been reported to achieve yields as high as 99%.[9]

Chemical Reactivity and Synthetic Utility

The true value of 5-nitro-1-tetralone lies in its reactivity, which allows it to serve as a versatile building block.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (to form 5-amino-1-tetralone) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation is fundamental, as the resulting aniline moiety is a common feature in many pharmacologically active molecules and can be further derivatized.

-

Reactions at the Carbonyl Group : The ketone functionality can undergo a wide range of standard transformations, including reduction to a secondary alcohol (5-nitro-1-tetralol), reductive amination, and addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.[13]

-

Reactivity of the α-Methylene Position : The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base. The resulting enolate can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations, allowing for the construction of more complex molecular architectures.[13]

Applications in Research and Drug Development

The nitro group is a well-established functional group in medicinal chemistry, present in numerous approved drugs with a wide spectrum of activities, including antibacterial, antineoplastic, and antiparasitic properties.[14][15] 5-Nitro-1-tetralone serves as a precursor to compounds that leverage both the tetralone core and the versatile nitro/amino functionality.

-

Precursor for Biologically Active Amines : As discussed, the primary application is its role as an intermediate for 5-amino-1-tetralone and its derivatives. The amino-tetralone core is explored in the synthesis of compounds targeting central nervous system (CNS) disorders.

-

Building Block for Heterocyclic Systems : The dual reactivity of the ketone and the α-methylene group allows 5-nitro-1-tetralone to be used in condensation reactions to build fused heterocyclic systems, which are of great interest in medicinal chemistry.[13]

-

Probes for Mechanistic Studies : Researchers utilize 5-nitro-1-tetralone in the study of reaction mechanisms and as a starting material for creating libraries of novel nitroaromatic compounds for biological screening.[4] For example, substituted tetralones are precursors for tubulin binding ligands, which are potent anticancer agents.[10]

Safety and Handling

According to available safety data, 5-nitro-1-tetralone should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] Although comprehensive toxicological properties have not been thoroughly investigated, compounds in this class should be treated as potentially hazardous.[17] It is recommended to avoid inhalation of dust and contact with skin and eyes. Store the compound in a cool, dry place in a tightly sealed container.[3]

Conclusion

5-Nitro-1-tetralone is more than just a chemical compound; it is a versatile and powerful tool for chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its strategic reactivity make it an indispensable building block. The ability to efficiently synthesize this intermediate and subsequently transform its nitro and ketone functionalities provides chemists with a reliable pathway to complex molecular targets, underscoring its continued relevance in the quest for novel therapeutics.

References

-

Singh, P., & Kumar, A. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Letters in Organic Chemistry, 16(9). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Acetamido-5-nitro-1-tetralone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Amino-5-nitro-1-tetralone. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 5-nitro-1-tetralone. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Nitro-1-tetralone. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-Nitro-1-tetralone, min 95%, 1 gram. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 5-Nitrotetralin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Tetralone. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

-

Gauni, B., et al. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 17(3). Retrieved from [Link]

-

NIST. (n.d.). 5-Methoxy-1-tetralone. NIST Chemistry WebBook. Retrieved from [Link]

-

Maldonado, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. Retrieved from [Link]

-

Gultyai, V., & Velezheva, V. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4991. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of a) 5-nitro-α-tetralone. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Nitro-1-tetralone CAS#: 51114-73-9 [m.chemicalbook.com]

- 4. 5-Nitro-1-tetralone [myskinrecipes.com]

- 5. capotchem.com [capotchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 5-Nitro-1-tetralone | CymitQuimica [cymitquimica.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 5-Nitro-1-tetralone | 51114-73-9 [chemicalbook.com]

- 10. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 11. prepchem.com [prepchem.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

5-nitro-3,4-dihydronaphthalen-1(2H)-one CAS number 51114-73-9

An In-Depth Technical Guide to 5-Nitro-3,4-dihydronaphthalen-1(2H)-one (CAS: 51114-73-9)

Introduction

This compound, registered under CAS number 51114-73-9 and commonly known in literature as 5-Nitro-1-tetralone, is a bicyclic organic compound of significant interest in synthetic chemistry.[1][2] Its structure is characterized by a tetralone framework—a fused benzene and cyclohexanone ring system—bearing a nitro group at the C5 position of the aromatic ring.[1] This arrangement of a ketone and a potent electron-withdrawing group on a semi-rigid scaffold makes 5-nitro-1-tetralone a versatile intermediate for the synthesis of a wide range of more complex molecules. It serves as a crucial building block in the development of novel pharmaceuticals, agrochemicals, and functional materials like dyes.[1][3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its synthesis, characterization, reactivity, and applications, grounded in established chemical principles and experimental evidence.

Section 1: Physicochemical and Structural Characteristics

The unique properties of 5-nitro-1-tetralone stem directly from its molecular architecture. The fusion of the aromatic and aliphatic rings, combined with the electronic influence of the nitro and ketone functionalities, dictates its physical behavior and chemical reactivity.

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 51114-73-9 | [2][5] |

| Molecular Formula | C₁₀H₉NO₃ | [2][6] |

| Molecular Weight | 191.18 g/mol | [2][7] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 101-104 °C | [7][8] |

| Boiling Point | 349.9 ± 31.0 °C (Predicted) | [7] |

| Synonyms | 5-Nitro-1-tetralone | [1][2][8] |

The presence of the polar nitro (-NO₂) and ketone (C=O) groups makes the molecule moderately polar. While solubility in water is low, it is readily soluble in many common organic solvents.[1] The nitro group at the C5 position exerts a strong electron-withdrawing effect through both resonance and induction, which significantly influences the reactivity of the aromatic ring and the acidity of the α-protons (at C2) of the ketone.

Caption: Structure of this compound.

Section 2: Synthesis Strategies and Mechanistic Considerations

The synthesis of 5-nitro-1-tetralone is primarily achieved through two strategic approaches, each with distinct advantages regarding regioselectivity and reaction conditions. The choice of method depends on the desired purity and the availability of starting materials.

Route A: Direct Nitration of α-Tetralone

This is a classic electrophilic aromatic substitution (EAS) reaction. The substrate, α-tetralone (3,4-dihydronaphthalen-1(2H)-one), is treated with a potent nitrating agent, typically a mixture of nitric acid and sulfuric acid.

-

Mechanistic Rationale: The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This electrophile then attacks the electron-rich benzene ring of the tetralone. The fused alkyl ring is an activating group, while the carbonyl is a deactivating group. The directing effects in this fused system lead to substitution primarily at the C5 and C7 positions. This results in a mixture of 5-nitro-1-tetralone and 7-nitro-1-tetralone, which must be separated chromatographically.[9] The 7-nitro isomer is often the major product.[9]

Caption: Reaction pathway for the direct nitration of α-tetralone.

Experimental Protocol: Nitration of α-Tetralone [9]

-

Preparation: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 300 mL) to 0 °C in an ice bath.

-

Substrate Addition: Slowly add α-tetralone (e.g., 20 g, 137 mmol) to the cooled sulfuric acid while maintaining the temperature at 0 °C.

-

Nitration: Add a solution of fuming nitric acid (e.g., 8.6 mL, 144 mmol) in sulfuric acid (e.g., 50 mL) dropwise to the stirred solution. Ensure the temperature does not exceed the set point.

-

Reaction: Stir the solution at 0 °C for 1 hour after the addition is complete.

-

Quenching: Carefully pour the reaction mixture into a large beaker containing ice/water (e.g., 2 L) and stir for 30 minutes.

-

Isolation: Collect the resulting precipitate by filtration and wash thoroughly with water.

-

Purification: Dry the solid and purify by column chromatography (e.g., using 20% EtOAc/petroleum ether as eluent) to separate the 5-nitro (yield ~16%) and 7-nitro (yield ~77%) isomers.[9]

Route B: Intramolecular Friedel-Crafts Acylation

This elegant approach offers superior regioselectivity, yielding the 5-nitro isomer as the exclusive product.[4] The strategy involves the cyclization of a precursor, 4-(2-nitrophenyl)butyric acid, using a strong acid catalyst.

-

Mechanistic Rationale: The reaction is an intramolecular electrophilic substitution. A superacid, such as trifluoromethanesulfonic acid (TFMS) or fluorosulfuric acid (FSO₃H), protonates the carboxylic acid, leading to the formation of a highly reactive acylium ion intermediate.[4][10] This electrophile then attacks the C6 position of the benzene ring (ortho to the butyric acid chain and meta to the deactivating nitro group), which is the only sterically and electronically favorable position for cyclization, leading exclusively to the 6-membered ring of 5-nitro-1-tetralone.

Caption: Workflow for the regioselective synthesis via cyclization.

Experimental Protocol: Cyclization of 4-(2-nitrophenyl)butyric acid [10]

-

Setup: In a two-necked flask fitted with a reflux condenser and magnetic stirrer, combine 4-(2-nitrophenyl)butyric acid (NPBA) (e.g., 1 g, 4.78 mmol) and trifluoromethanesulfonic acid (TFMS) (e.g., 18 g) at room temperature.

-

Reaction: Place the flask in an oil bath preheated to 130 °C and stir vigorously for 45 minutes.

-

Work-up: Cool the reaction mixture to room temperature.

-

Purification: Transfer the mixture to a microdistillation unit. Remove the bulk of the excess TFMS by distillation under reduced pressure (e.g., 52 °C at 0.5 mbar). The residue contains the desired 5-nitro-1-tetralone in high yield (>99%) and purity.[10]

Section 3: Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of 5-nitro-1-tetralone are critical. This is achieved through a combination of standard spectroscopic techniques.

| Technique | Expected Signature |

| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (δ 7.5-8.4 ppm). The H-6 and H-8 protons appear as doublets of doublets, while the H-7 proton is a triplet.[9] Aliphatic Protons: Three multiplets in the aliphatic region (δ 2.1-3.3 ppm), corresponding to the three CH₂ groups at positions 2, 3, and 4.[9] |

| ¹³C NMR | Carbonyl Carbon: A characteristic signal in the downfield region (δ ~195-200 ppm). Aromatic Carbons: Six signals in the aromatic region (δ ~120-150 ppm), including the carbon attached to the nitro group which is typically shifted downfield. Aliphatic Carbons: Three signals in the upfield region (δ ~20-40 ppm). |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1680-1695 cm⁻¹. N-O Asymmetric Stretch: A strong absorption band around 1520-1540 cm⁻¹. N-O Symmetric Stretch: A strong absorption band around 1340-1360 cm⁻¹. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 191.06). |

Note: Specific shifts and peak intensities can vary slightly based on the solvent and instrument used. Reference spectra are available from sources like ChemicalBook.[11]

Section 4: Chemical Reactivity and Synthetic Utility

5-Nitro-1-tetralone is a valuable synthetic intermediate precisely because its functional groups provide handles for a variety of chemical transformations.

-

Reduction of the Nitro Group: This is arguably the most important reaction for drug development. The nitro group can be selectively reduced to an amine (5-amino-3,4-dihydronaphthalen-1(2H)-one) using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., SnCl₂, Fe/HCl). This transformation opens the door to a vast array of subsequent reactions, including amide bond formation, diazotization, and reductive amination, to build complex molecular scaffolds.[9][12]

-

Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can be reduced to the corresponding secondary alcohol (5-nitro-1-tetralol) using reducing agents like sodium borohydride (NaBH₄).[13] It can also undergo condensation reactions to form derivatives such as oximes and hydrazones.[14]

-

Reactions at the α-Carbon (C2): The protons on the carbon adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the C2 position.

Caption: Key reactive sites and transformations of 5-nitro-1-tetralone.

Section 5: Applications in Research and Development

The tetralone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4] The 5-nitro derivative is a strategic starting point for accessing novel analogues.

-

Medicinal Chemistry: Its primary value lies in its role as a precursor. The corresponding 5-amino-1-tetralone is a building block for compounds targeting a range of biological systems. For instance, substituted nitrotetralones have been investigated as precursors for potent tubulin-binding ligands used in cancer research and for monoquaternary neuromuscular blocking agents.[4] The tetralone core is also found in compounds with antidopaminergic activity, suggesting its potential use in developing agents for central nervous system (CNS) disorders.[15]

-

Materials Science: The chromophoric nature of the nitroaromatic system means that 5-nitro-1-tetralone and its derivatives can be used in the synthesis of dyes and pigments, where the specific substitution pattern influences the resulting color and material properties.[3]

Section 6: Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[17]

-

Handling: Avoid contact with skin, eyes, and clothing.[18] Minimize dust generation. Keep away from strong oxidizing agents and sources of ignition.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[18]

-

First Aid:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[17]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[19]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[19]

-

Conclusion

This compound is more than a simple catalog chemical; it is a strategically important intermediate that provides access to complex and potentially valuable molecules. Its well-defined reactivity, particularly the differential reactivity of its nitro and ketone functionalities, allows for controlled, stepwise synthetic transformations. The development of regioselective synthetic routes, such as the intramolecular Friedel-Crafts acylation, has further enhanced its utility, making it a reliable and high-purity starting material for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in advanced research and development programs.

References

-

PubChem. This compound | C10H9NO3. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 5-Nitro-1-tetralone. [Link]

-

Chemsrc. 3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0. [Link]

-

Mahajan, T., & Sharma, R. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Organic & Medicinal Chemistry International Journal. [Link]

-

PubChem. 6-Hydroxy-5-nitro-3,4-dihydronaphthalen-1(2H)-one | C10H9NO4. National Center for Biotechnology Information. [Link]

-

Scilit. Synthesis and antidopaminergic activity of some 3-(aminomethyl)tetralones as analogs of butyrophenone. [Link]

-

Wikipedia. 1-Tetralone. [Link]

-

precisionFDA. 3,4-DIHYDRONAPHTHALEN-1(2H)-ONE OXIME. [Link]

-

Organic Syntheses. 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. [Link]

Sources

- 1. CAS 51114-73-9: this compound [cymitquimica.com]

- 2. This compound | C10H9NO3 | CID 10261946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Nitro-1-tetralone [myskinrecipes.com]

- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 5. 51114-73-9|this compound|BLD Pharm [bldpharm.com]

- 6. keyorganics.net [keyorganics.net]

- 7. 5-Nitro-1-tetralone CAS#: 51114-73-9 [m.chemicalbook.com]

- 8. heterocyclics.com [heterocyclics.com]

- 9. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 10. 5-Nitro-1-tetralone | 51114-73-9 [chemicalbook.com]

- 11. 5-Nitro-1-tetralone(51114-73-9) 1H NMR [m.chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 14. GSRS [precision.fda.gov]

- 15. scilit.com [scilit.com]

- 16. 5-Nitro-1-tetralone - Safety Data Sheet [chemicalbook.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

IUPAC name for 5-nitro-1-tetralone

An In-Depth Technical Guide to 5-Nitro-1-tetralone: Synthesis, Characterization, and Applications for Advanced Research

Abstract

5-Nitro-1-tetralone, systematically named 5-nitro-3,4-dihydronaphthalen-1(2H)-one, is a pivotal synthetic intermediate in medicinal and materials chemistry. Its unique structure, featuring a bicyclic ketone scaffold with a strategically placed nitro group, offers a versatile platform for the development of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthesis protocols, and analytical characterization methods. Furthermore, it explores the chemical reactivity and significant applications of 5-nitro-1-tetralone as a precursor to a range of biologically active molecules, grounded in authoritative literature and field-proven insights.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational to scientific rigor. The subject of this guide is most commonly known as 5-nitro-1-tetralone, however, its formal IUPAC name is this compound.[1][2] The parent structure, 1-tetralone, is a bicyclic aromatic ketone, and the "5-nitro" prefix indicates the position of the nitro group on the aromatic ring.

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 5-nitro-α-tetralone, 5-nitrotetralone | [3][4] |

| CAS Number | 51114-73-9 | [1][5] |

| Molecular Formula | C₁₀H₉NO₃ | [1][6] |

| Molecular Weight | 191.18 g/mol | [1][6] |

| Appearance | White to pale yellow solid | [7] |

| Melting Point | 94-96 °C | [3] |

Synthesis of 5-Nitro-1-tetralone

The synthesis of 5-nitro-1-tetralone can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The two most prevalent and reliable approaches are the direct electrophilic nitration of α-tetralone and the intramolecular Friedel-Crafts acylation of a pre-functionalized precursor.

Method A: Direct Electrophilic Nitration of α-Tetralone

This is a classical and direct approach where the aromatic ring of α-tetralone is functionalized via an electrophilic aromatic substitution reaction. The reaction's regioselectivity is governed by the existing substituents: the carbonyl group is a meta-director and deactivating, while the alkyl portion of the fused ring is an ortho-, para-director and activating. The 5-position is favored due to being ortho to the activating alkyl group and not sterically hindered.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 7.6 g (75 mmol) of potassium nitrate in 75 mL of concentrated sulfuric acid.

-

Cooling: Cool the solution to -10 °C using an ice-salt bath. It is critical to maintain this low temperature to control the reaction's exothermicity and minimize the formation of undesired isomers and byproducts.

-

Addition of Substrate: Add 10 mL (75 mmol) of α-tetralone dropwise to the cold nitrating mixture over a period of 30-45 minutes, ensuring the temperature does not rise above -5 °C.

-

Reaction: Stir the resulting mixture at -10 °C for an additional hour after the addition is complete.

-

Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product.

-

Isolation: Suspend the precipitate in diethyl ether. The 7-nitro isomer, a common byproduct, is less soluble and can be largely removed by filtration.

-

Purification: Evaporate the ether from the filtrate. The remaining residue, enriched in the 5-nitro isomer, should be purified by column chromatography on silica gel to yield the pure product.

Method B: Intramolecular Friedel-Crafts Acylation

This elegant approach builds the tetralone ring system from a linear precursor that already contains the nitro group in the desired position, thus avoiding issues with regioselectivity during a nitration step. The key step is the acid-catalyzed cyclization of 4-(2-nitrophenyl)butyric acid.

-

Setup: To a 100 mL two-necked flask fitted with a reflux condenser and magnetic stirrer, add 1.0 g (4.78 mmol) of 4-(2-nitrophenyl)butyric acid and 18 g of trifluoromethanesulfonic acid (TFMS) at room temperature (20 °C). TFMS is a strong superacid that serves as both the catalyst and solvent.

-

Heating: Place the flask in an oil bath preheated to 130 °C and stir the reaction mixture vigorously at this temperature for 45 minutes.

-

Completion and Cooling: After the reaction period, cool the mixture to room temperature.

-

Solvent Removal: Transfer the cooled mixture to a microdistillation apparatus. Remove the bulk of the excess TFMS by distillation under reduced pressure (e.g., at 52 °C and 0.5 mbar).

-

Isolation: The residue remaining after distillation contains the desired 5-nitro-1-tetralone. This method often results in very high conversion and selectivity, potentially simplifying purification.[5]

Diagram of Synthetic Workflows

Caption: Key Synthetic Pathways to 5-Nitro-1-tetralone.

Analytical Characterization

Thorough spectroscopic analysis is required to confirm the identity and purity of the synthesized 5-nitro-1-tetralone. While experimental spectra should always be acquired, the expected data can be predicted based on the structure and known spectroscopic principles.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (3H): Expect complex multiplets between 7.5-8.5 ppm. The proton at position 6, ortho to the nitro group, will be significantly deshielded. Aliphatic Protons (6H): Three distinct signals, each integrating to 2H. The protons at C4 (adjacent to the aromatic ring) will appear as a triplet around 3.0 ppm. The protons at C2 (adjacent to the carbonyl) will be a triplet around 2.6 ppm. The protons at C3 will be a multiplet around 2.1 ppm. These are based on the analysis of α-tetralone itself, with downfield shifts anticipated due to the electron-withdrawing nitro group.[8] |

| ¹³C NMR | Carbonyl Carbon (C1): ~197 ppm. Aromatic Carbons: Six signals, with C5 (bearing the NO₂) being highly deshielded. Aliphatic Carbons: Three signals for C2, C3, and C4 between ~20-40 ppm. |

| IR Spectroscopy | C=O Stretch (Ketone): Strong, sharp peak around 1685-1695 cm⁻¹. Asymmetric NO₂ Stretch: Strong peak around 1520-1540 cm⁻¹. Symmetric NO₂ Stretch: Strong peak around 1340-1360 cm⁻¹. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A clear peak at m/z = 191.18. Key Fragments: Expect loss of NO₂ (m/z = 145), and cleavage patterns characteristic of tetralones. |

Chemical Reactivity and Applications in Drug Development

5-Nitro-1-tetralone is not typically an end-product but rather a valuable intermediate. Its chemical utility stems from the reactivity of both the nitro group and the ketone.[9]

-

Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to an amine (5-amino-1-tetralone). This is readily achieved using standard conditions like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. The resulting amino group is a powerful handle for introducing further complexity, serving as a nucleophile or a precursor for diazotization reactions.

-

Reactions at the Carbonyl Group: The ketone can undergo a wide range of reactions, including reduction to an alcohol, reductive amination, and the formation of enolates for alpha-functionalization.

This dual reactivity makes the 1-tetralone scaffold a "privileged structure" in medicinal chemistry.[10] Derivatives have been investigated for a multitude of therapeutic applications.[9] While direct applications of 5-nitro-1-tetralone are as a building block, related nitroaromatic compounds are studied for their own bioactivity, including antitumoral properties, often acting as hypoxia-activated prodrugs.[11][12] The 1-tetralone core is found in compounds with anticancer, antidepressant, antileishmanial, and antidiabetic properties.[10][13]

Diagram of Application Pathway

Caption: Transformation of 5-Nitro-1-tetralone.

Safety and Handling

As a nitroaromatic compound, 5-nitro-1-tetralone requires careful handling. The parent compound, α-tetralone, is classified as harmful if swallowed or inhaled.[14][15] The addition of a nitro group can increase toxicological concerns and introduces energetic properties.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[16]

-

Engineering Controls: All manipulations of solid 5-nitro-1-tetralone and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.

Conclusion

5-Nitro-1-tetralone is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined synthesis, predictable reactivity, and access to the pharmacologically significant aminotetralone scaffold make it an indispensable tool. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and in the broader context of drug discovery and materials science.

References

- Kaushik, N., & Singh, M. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones.

-

PrepChem. (n.d.). Synthesis of a) 5-nitro-α-tetralone. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 6-Acetamido-5-nitro-1-tetralone. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 6-Amino-5-nitro-1-tetralone. Retrieved from [Link]

-

Chemsrc. (n.d.). 3,4-Dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-5-nitro-3,4-dihydronaphthalen-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Nitro-1-tetralone. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-Nitro-1-tetralone, min 95%, 1 gram. Retrieved from [Link]

- Gauni, B., et al. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 17(3).

- Maldonado, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629.

-

NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

- Akhtarshenas, B., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4768.

-

PubChem. (n.d.). 1-Tetralone. National Center for Biotechnology Information. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]

- Gatto, K. M., Reinheimer, J. D., Shafer, K. H., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-579.

Sources

- 1. This compound | C10H9NO3 | CID 10261946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Nitro-1-tetralone | CymitQuimica [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. 5-Nitro-1-tetralone - CAS:51114-73-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. 5-Nitro-1-tetralone | 51114-73-9 [chemicalbook.com]

- 6. 5-Nitro-1-tetralone | CAS: 51114-73-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 5-Nitro-1-tetralone [myskinrecipes.com]

- 8. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

Molecular structure of 5-nitro-3,4-dihydronaphthalen-1(2H)-one

An In-Depth Technical Guide to the Molecular Structure of 5-nitro-3,4-dihydronaphthalen-1(2H)-one

This guide provides a comprehensive technical overview of the molecular structure of this compound, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural features, spectroscopic signature, and chemical properties, grounding the discussion in established scientific principles and field-proven insights.

Core Molecular Identity

This compound, also known by its common synonym 5-nitro-1-tetralone, is a bicyclic aromatic ketone. Its structure is characterized by a dihydronaphthalene core, featuring a benzene ring fused to a cyclohexanone ring, with a nitro group substituent on the aromatic portion.

Fundamental Descriptors

A precise understanding of a molecule begins with its fundamental identifiers. These descriptors provide a universal language for its identification in databases and regulatory documents.

| Descriptor | Value | Source(s) |

| IUPAC Name | 5-nitro-3,4-dihydro-2H-naphthalen-1-one | [1] |

| CAS Number | 51114-73-9 | [1][2] |

| Molecular Formula | C₁₀H₉NO₃ | [1][2][3] |

| Molecular Weight | 191.18 g/mol | [1][3] |

| Canonical SMILES | C1CC(=O)C2=C(C1)C=CC=C2N(=O)=O | PubChem |

| InChI Key | HXTWAFNCOABMPL-UHFFFAOYSA-N | [1] |

Chemical Structure

The molecule's architecture dictates its physical and chemical properties. The fusion of an aromatic ring with a non-planar, saturated ring creates a unique conformational landscape, while the electron-withdrawing nitro group significantly influences the electronic distribution across the molecule.

Caption: 2D structure of this compound.

Synthesis and Reactivity

Understanding the synthetic origin of a molecule provides crucial context for its potential impurities and reactivity profile. This compound is typically synthesized via the electrophilic nitration of α-tetralone (3,4-dihydronaphthalen-1(2H)-one).

Synthetic Protocol: Nitration of α-Tetralone

The primary route to this compound involves the direct nitration of α-tetralone. This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring of the tetralone acts as a nucleophile.

Causality Behind Experimental Choices:

-

Reagents: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Temperature Control: The reaction is highly exothermic and must be conducted at low temperatures (e.g., 0°C) to prevent over-nitration and control the regioselectivity.

-

Regioselectivity: The ortho/para directing activating effect of the alkyl portion of the fused ring is overcome by the deactivating, meta-directing effect of the carbonyl group. However, the substitution pattern is complex, leading to a mixture of isomers, primarily the 5-nitro and 7-nitro products.[4] The 5-nitro isomer is often the minor product.

-

Purification: The resulting isomers are typically separated by column chromatography.[4]

Step-by-Step Methodology:

-

Cool a solution of α-tetralone in concentrated sulfuric acid to 0°C in an ice bath.

-

Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir for a specified time (e.g., 1 hour) at low temperature.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

-

Filter the solid product, wash thoroughly with water to remove residual acid, and dry under vacuum.

-

Purify the mixture of isomers using silica gel flash chromatography with an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to isolate the this compound isomer.[4]

Key Reactivity

The chemical behavior of this compound is dominated by the interplay of its three main components: the aromatic ring, the ketone, and the nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (aniline derivative). This transformation is of significant synthetic utility, as it converts the electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the molecule's reactivity. This reduction is a key step in using this molecule as a building block for more complex structures, such as 5-amino-3,4-dihydro-1(2H)-naphthalenone.

-

Carbonyl Chemistry: The ketone at the C-1 position is susceptible to nucleophilic attack and can undergo reactions typical of carbonyls, such as reduction to a secondary alcohol, reductive amination, or formation of imines and enamines.

-

Aromatic Ring Chemistry: The presence of the deactivating nitro group makes further electrophilic substitution on the aromatic ring difficult and would direct incoming electrophiles to the meta position relative to the nitro group (C-7).

Spectroscopic and Structural Analysis

Spectroscopic analysis provides a fingerprint of the molecular structure. While experimental spectra for this specific molecule are not widely published, a detailed and accurate profile can be constructed from foundational principles and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity. Based on published data for the nitration products of α-tetralone, the following assignments can be made[4]:

-

Aromatic Protons (δ 7.4-8.4 ppm): The three protons on the aromatic ring will appear as distinct multiplets in the downfield region. The proton at C-6, being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded. The protons at C-7 and C-8 will also be downfield and will show coupling to each other. A reported spectrum shows peaks at δ 8.35 (dd, H-6), 8.09 (dd, H-8), and 7.48 (t, H-7).[4]

-

Aliphatic Protons (δ 2.1-3.3 ppm): The three methylene (CH₂) groups in the cyclohexanone ring will appear in the upfield region.

-

The protons at C-4 (benzylic) will be deshielded by the adjacent aromatic ring, appearing as a triplet around δ 3.22 ppm.[4]

-

The protons at C-2, adjacent to the carbonyl group, will be deshielded and appear as a triplet around δ 2.74 ppm.[4]

-

The protons at C-3 will appear as a multiplet around δ 2.1-2.2 ppm, showing coupling to the protons at C-2 and C-4.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Based on typical chemical shifts for substituted tetralones, the following approximate resonances are predicted[5]:

-

Carbonyl Carbon (C=O): ~195-200 ppm (weak signal)

-

Aromatic Carbons: ~120-155 ppm. The carbon bearing the nitro group (C-5) will be significantly shifted, as will the quaternary carbons of the fused ring system.

-

Aliphatic Carbons: ~20-40 ppm. The benzylic carbon (C-4) and the carbon alpha to the carbonyl (C-2) will be at the downfield end of this range, while C-3 will be the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[6] The key expected absorption bands are:

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1695 cm⁻¹ . The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the NO₂ group: one for the asymmetric stretch around 1520-1560 cm⁻¹ and one for the symmetric stretch around 1340-1380 cm⁻¹ .

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

-

Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight, 191.19 .

-

Key Fragmentation Pathways: Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (m/z 145) and/or NO followed by CO. Studies on related nitronaphthalenes have confirmed the loss of neutral CO from the molecular ion as a significant fragmentation pathway.[7] Fragmentation of the aliphatic ring via McLafferty rearrangement or other cleavages is also expected.

Computational Structural Analysis and Applications

Molecular Modeling and Electronic Structure

-

Conformation: DFT calculations would likely show that the cyclohexanone ring adopts a half-chair conformation to minimize steric strain. The nitro group may be slightly twisted out of the plane of the aromatic ring to alleviate steric hindrance with the adjacent methylene group.

-

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The LUMO is expected to be localized primarily on the nitroaromatic system, indicating that this region is the most likely site for nucleophilic attack or reduction. This theoretical insight validates the observed reactivity, where the nitro group is readily reduced.

Caption: Experimental and computational workflow for synthesis and analysis.

Applications in Drug Development and Research

Nitroaromatic compounds are a crucial class of molecules in medicinal chemistry, often serving as prodrugs for hypoxia-activated therapies.[9] Under the low-oxygen conditions found in solid tumors, cellular nitroreductase enzymes can reduce the nitro group, triggering the release of a cytotoxic agent.

While specific applications of this compound itself are not extensively documented in clinical trials, its structural motif makes it a valuable scaffold and intermediate for the synthesis of novel therapeutic agents. The conversion to 5-amino-1-tetralone provides access to a wide range of derivatives, as the amino group serves as a handle for further functionalization, enabling the construction of complex molecules with potential biological activity.

References

- 1. hmdb.ca [hmdb.ca]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Spectroscopic Characterization of 5-Nitro-1-Tetralone: A Technical Guide

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Nitrated Tetralones

For Researchers, Scientists, and Drug Development Professionals

The 1-tetralone framework, a bicyclic ketone, represents a cornerstone in synthetic and medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular architecture that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The introduction of a nitro group onto this scaffold further enhances its chemical versatility and biological potential, making nitrated tetralones a subject of enduring interest in the pursuit of novel therapeutics. This in-depth guide provides a comprehensive overview of the discovery, historical development of synthetic strategies, mechanistic intricacies, and the burgeoning applications of nitrated tetralones in drug discovery.

I. Genesis of a Scaffold: Early Explorations and the Dawn of Nitrated Tetralones

While the 1-tetralone moiety is found in several natural products, its journey into the realm of synthetic chemistry and subsequent nitration is a tale of evolving synthetic prowess.[2][3] Early 20th-century chemists were deeply engaged in understanding the reactivity of aromatic compounds, with nitration being a fundamental tool for functionalization. The precise historical moment of the first synthesis of a nitrated tetralone is not definitively documented in a single seminal publication. However, the groundwork was laid by the broader exploration of nitrating aromatic ketones.

The initial approaches to synthesizing nitrated tetralones can be broadly categorized into two main strategies: the direct nitration of a pre-formed tetralone ring and the cyclization of a nitro-substituted precursor. Each of these routes presented its own set of challenges and triumphs, shaping the landscape of synthetic possibilities.

II. The Synthetic Arsenal: Methodologies for the Preparation of Nitrated Tetralones

The synthesis of nitrated tetralones has been a subject of extensive research, leading to a diverse array of methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the presence of other functional groups.

A. Direct Electrophilic Nitration: A Frontline Approach

The most straightforward method for introducing a nitro group onto the tetralone scaffold is through direct electrophilic aromatic substitution. This typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.[1][4]

The regioselectivity of this reaction is a critical consideration. The carbonyl group of the tetralone is a deactivating group and a meta-director. However, the fused aliphatic ring also influences the position of nitration. Consequently, direct nitration of 1-tetralone typically yields a mixture of isomers, with the 6-nitro and 7-nitro derivatives being the major products. The formation of the 5-nitro and 8-nitro isomers is generally less favored due to steric hindrance.

Several variations of the direct nitration method have been developed to improve yields and regioselectivity. These include the use of different nitrating agents such as fuming nitric acid, potassium nitrate in sulfuric acid, and acetyl nitrate.[1][4] The reaction conditions, particularly temperature and reaction time, are crucial parameters that need to be carefully controlled to minimize the formation of byproducts.

B. Indirect Routes: Strategic Construction of the Nitrated Scaffold

To overcome the challenges of regioselectivity and harsh reaction conditions associated with direct nitration, a number of indirect synthetic strategies have been devised.

A powerful alternative involves the intramolecular Friedel-Crafts acylation of a suitably substituted γ-phenylbutyric acid bearing a nitro group. For instance, the cyclization of p-nitro-γ-phenylbutyric acid can yield 7-nitro-1-tetralone.[1] This method offers excellent control over the position of the nitro group.

Another indirect approach involves the oxidation of a nitrated tetralin. The nitration of tetralin itself often provides a mixture of 5-nitro and 6-nitrotetralin. Subsequent oxidation of the benzylic position of the separated isomers can then furnish the corresponding nitrated tetralones.[1]

Summary of Synthetic Methodologies:

| Method | Reagents | Key Features | Reference(s) |

| Direct Nitration | |||

| Mixed Acid | HNO₃, H₂SO₄ | Standard method, yields mixture of isomers. | [1][4] |

| Fuming Nitric Acid | fuming HNO₃ | Can provide higher yields of specific isomers under controlled conditions. | [1] |

| Nitrate Salts | KNO₃, H₂SO₄ | Alternative to nitric acid, offers good control. | [4] |

| Indirect Methods | |||

| Intramolecular Acylation | p-nitro-γ-phenylbutyric acid, polyphosphoric acid | Excellent regioselectivity. | [1] |

| Oxidation of Nitrotetralin | Nitrotetralin, CrO₃ | Useful for specific isomer synthesis. | [1] |

III. Unraveling the Mechanism: The "Why" Behind Regioselectivity

The observed regioselectivity in the direct nitration of 1-tetralone is a fascinating interplay of electronic and steric effects. Understanding these factors is paramount for predicting and controlling the outcome of the reaction.

The carbonyl group in the 1-tetralone ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Through resonance, it withdraws electron density primarily from the ortho (position 8a) and para (position 6) positions, making the meta positions (5 and 7) relatively more electron-rich and thus more susceptible to electrophilic attack.

However, the fused aliphatic ring also exerts an influence. The alkyl portion of the ring is weakly electron-donating through an inductive effect, which tends to activate the ortho (position 5) and para (position 7) positions relative to the point of fusion. The combination of these opposing effects leads to a preference for nitration at the 6 and 7-positions. Steric hindrance from the puckered aliphatic ring also disfavors attack at the 5 and 8-positions.

Caption: Directing effects in the electrophilic nitration of 1-tetralone.

IV. From Bench to Bedside: Nitrated Tetralones in Drug Discovery

The 1-tetralone scaffold is a well-established pharmacophore, and the introduction of a nitro group can significantly modulate the biological activity of these molecules.[1] The nitro group is a versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor and a bioisosteric replacement for other functional groups.[4]

Nitrated tetralone derivatives have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: The tetralone scaffold is present in several anticancer agents, and nitrated derivatives have shown promising antiproliferative activity against various cancer cell lines.[5][6]

-

Antimicrobial Agents: The nitro group is a known pharmacophore in many antimicrobial drugs. Nitrated tetralones have been explored for their potential as antibacterial and antifungal agents.[7]

-

Central Nervous System (CNS) Agents: The tetralone core is a key component of the selective serotonin reuptake inhibitor (SSRI) sertraline. While not a nitrated derivative itself, this highlights the potential of the tetralone scaffold to interact with CNS targets. Some C7-substituted tetralone derivatives have shown potent monoamine oxidase (MAO) inhibitory activity, suggesting potential applications in the treatment of depression and Parkinson's disease.[8][9]

-

Precursors for Bioactive Molecules: Nitrated tetralones serve as valuable intermediates for the synthesis of more complex biologically active molecules. For example, 6-methoxy-5-nitro-1-tetralone and its 7-nitro isomer are precursors for tubulin binding ligands.[1]

V. Experimental Protocols: A Guide to Key Syntheses

Protocol 1: Synthesis of 7-Nitro-1-tetralone via Direct Nitration

This protocol is adapted from the work of Ferry et al. and provides a reliable method for the synthesis of 7-nitro-1-tetralone.[1]

Materials:

-

1-Tetralone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 1-tetralone to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains at or below 0°C.

-

Prepare a pre-chilled nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the tetralone solution over a period of 20 minutes, maintaining the temperature at or below 0°C.

-

After the addition is complete, stir the reaction mixture for an additional 20 minutes at 0°C.

-

Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.

-

A gummy paste will form. Allow it to stand overnight, during which time it will harden.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry.

-

The crude product can be further purified by recrystallization.

Caption: General workflow for the synthesis of 7-Nitro-1-tetralone.

VI. Conclusion and Future Perspectives

The journey of nitrated tetralones, from their early synthetic explorations to their current status as promising scaffolds in drug discovery, underscores their enduring importance in chemical and pharmaceutical sciences. The development of diverse and efficient synthetic methodologies has provided researchers with a robust toolkit to access a wide range of nitrated tetralone derivatives. A deeper understanding of the mechanistic nuances of their synthesis continues to enable more precise control over their preparation.

Looking ahead, the field is poised for further advancements. The exploration of novel, greener synthetic methods, coupled with computational modeling to predict biological activity, will undoubtedly accelerate the discovery of new nitrated tetralone-based therapeutics. As our understanding of complex diseases evolves, the versatility of the nitrated tetralone scaffold will continue to be harnessed to address unmet medical needs, solidifying its legacy as a truly privileged structure in the landscape of medicinal chemistry.

References

- 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and N

-

An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Material Science Research India, 16(3). [Link]

-

Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. (2020). Folia Microbiologica, 65(2), 393-405. [Link]

-

Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2011). Molecules, 16(4), 3410-3419. [Link]

-

Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (2022). Molecules, 27(15), 4993. [Link]

-

Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. [Link]

-

Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2024). ACS Omega. [Link]

-

(PDF) Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2011). ResearchGate. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. (2012). International Journal of Research in Pharmacy and Chemistry, 2(3), 643-647. [Link]

-

Nitration - Wikipedia. (n.d.). [Link]

-

Centrally acting serotonergic agents. Synthesis and structure-activity relationships of C-1- or C-3-substituted derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin. (1991). Journal of Medicinal Chemistry, 34(8), 2496-2503. [Link]

-

Directing Effects | ChemTalk. (n.d.). [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (n.d.). [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

-

Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. (2016). Chemical Biology & Drug Design, 88(5), 725-734. [Link]

-

Synthesis of 6-Amino-5-nitro-1-tetralone - PrepChem.com. (n.d.). [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022). [Link]

-

The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. (2020). Medicinal Chemistry Research, 29(12), 2249-2258. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions - YouTube. (2016). [Link]

-

The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. (2015). Archiv der Pharmazie, 348(11), 790-799. [Link]

-

Electrophilic Aromatic Substitution. (n.d.). [Link]

-

Tetralone synthesis - Organic Chemistry Portal. (n.d.). [Link]

-

Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube. (2018). [Link]

-

the nitration of benzene - electrophilic substitution - Chemguide. (n.d.). [Link]

-

Nitration of Benzene - Chemistry Steps. (n.d.). [Link]

Sources

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. researchgate.net [researchgate.net]

- 4. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Centrally acting serotonergic agents. Synthesis and structure-activity relationships of C-1- or C-3-substituted derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 5-nitro-1-tetralone synthesis

An In-depth Technical Guide to the Synthesis of 5-Nitro-1-Tetralone

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes to 5-nitro-1-tetralone, a key intermediate in the development of various pharmaceutical compounds and fine chemicals.[1] We will delve into the core synthetic strategies, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific applications.

Introduction: The Significance of 5-Nitro-1-Tetralone

1-Tetralone, a bicyclic aromatic ketone, serves as a fundamental scaffold for numerous chemotherapeutic agents and natural products.[2][3] The introduction of a nitro group onto this scaffold, particularly at the 5-position, creates a versatile intermediate, 5-nitro-1-tetralone. The nitro group can be readily transformed into a variety of other functional groups, making it a valuable precursor for the synthesis of complex molecules.[1][3] However, the synthesis of 5-nitro-1-tetralone is not without its challenges, primarily related to achieving high regioselectivity and yields. This guide will explore the prevalent synthetic methodologies, providing practical insights into their execution.

Core Synthetic Strategies

There are two primary approaches to the synthesis of 5-nitro-1-tetralone: direct nitration of 1-tetralone and the intramolecular acylation of a pre-functionalized nitro-precursor.

Direct Nitration of 1-Tetralone: A Straightforward but Challenging Route

The direct nitration of 1-tetralone is an electrophilic aromatic substitution reaction. While seemingly straightforward, this method is often plagued by low yields and the formation of multiple isomers, necessitating challenging purification steps.[2]

The Chemistry Behind the Selectivity: The regioselectivity of the nitration is governed by the electronic effects of the carbonyl group and the fused aliphatic ring on the aromatic nucleus. The carbonyl group is deactivating and meta-directing, while the alkyl portion is activating and ortho-, para-directing. This leads to a mixture of nitro-isomers, with the 7-nitro and 5-nitro isomers being common products.

Experimental Protocol: Nitration with Potassium Nitrate and Sulfuric Acid

A common procedure for the direct nitration of 1-tetralone involves the use of potassium nitrate in concentrated sulfuric acid at low temperatures.[4]

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture: Dissolve 7.6 g (75 mmol) of potassium nitrate in 75 ml of concentrated sulfuric acid, maintaining the temperature at -10°C.

-

Addition of 1-Tetralone: Slowly add 10 ml (75 mmol) of α-tetralone dropwise to the stirred nitrating mixture, ensuring the temperature does not rise above -10°C.

-

Reaction Quenching: After the addition is complete, pour the reaction mixture onto ice.

-

Workup and Isolation: Suspend the resulting precipitate in ether. The 7-nitro isomer, being less soluble, will precipitate out and can be removed by filtration.[4]

-

Purification: Evaporate the ether from the filtrate. The residue, containing the 5-nitro isomer, is then purified by column chromatography on silica gel.[4]

Causality in Experimental Choices:

-

Low Temperature (-10°C): The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, minimize side reactions, and prevent the formation of undesired byproducts.[2]

-

Sulfuric Acid: Acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Ether Suspension: This step takes advantage of the differential solubility of the 5- and 7-nitro isomers to achieve a preliminary separation.

Challenges: The primary drawback of this method is the co-formation of the 7-nitro isomer, which can be the major product under certain conditions, leading to low yields of the desired 5-nitro-1-tetralone.[2][4]

Intramolecular Acylation of 4-(2-Nitrophenyl)butyric Acid: A Regioselective Approach

To overcome the regioselectivity issues of direct nitration, a multi-step approach involving the intramolecular cyclization of a precursor is often employed. This method offers excellent control over the position of the nitro group, leading to high yields of the desired 5-nitro-1-tetralone.[2][5]

The Rationale: By starting with a molecule that already contains the nitro group at the desired position relative to the eventual carbonyl group, the regiochemical outcome of the cyclization is predetermined. The key step is an intramolecular Friedel-Crafts acylation.

Experimental Protocol: Cyclization with Trifluoromethanesulfonic Acid

This protocol details the synthesis of 5-nitro-1-tetralone from 4-(2-nitrophenyl)butyric acid using trifluoromethanesulfonic acid (TFMS) as the cyclizing agent.[5][6]

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL two-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 1 g (4.78 mmol) of 4-(2-nitrophenyl)butyric acid and 18 g of trifluoromethanesulfonic acid at 20°C.[5][6]

-

Heating: Place the reaction mixture in an oil bath preheated to 130°C and stir continuously for 45 minutes.[5][6]

-

Completion and Cooldown: Once the reaction is complete, cool the mixture.

-

Removal of Excess Acid: Transfer the cooled mixture to a microdistillation unit and remove the excess trifluoromethanesulfonic acid by distillation at 52°C and 0.5 mbar.[5][6]

-

Product Isolation: The residue in the distillation flask will contain 5-nitro-1-tetralone.[5][6] This method reports a yield of 99.3% with 100% conversion of the starting material.[5][6]

Causality in Experimental Choices:

-

Trifluoromethanesulfonic Acid (TFMS): A very strong protic acid that acts as an excellent catalyst for Friedel-Crafts acylation. It efficiently promotes the formation of the acylium ion intermediate required for the intramolecular cyclization.

-

Elevated Temperature (130°C): Provides the necessary activation energy for the intramolecular acylation to proceed at a reasonable rate.

Advantages: This method provides a significant advantage over direct nitration by offering high regioselectivity and near-quantitative yields of 5-nitro-1-tetralone.[5][6]

Alternative Synthetic Route: Oxidation of 5-Nitrotetralin

Another indirect method involves the oxidation of 5-nitrotetralin. This approach starts with the nitration of tetralin, which yields a mixture of 5-nitro and 6-nitrotetralin. After chromatographic separation of the 5-nitrotetralin, it is oxidized to 5-nitro-1-tetralone.[2]

Experimental Insights:

-

Oxidation: Chromium trioxide (CrO₃) in acetic acid is a common oxidizing agent for this transformation.[2]

-

Challenges: This method can also produce a mixture of nitro-1-tetralone isomers upon oxidation and the overall yield is reported to be low (around 8.4%).[2]

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |

| Direct Nitration | 1-Tetralone | KNO₃, H₂SO₄ | -10°C | Variable, often low for 5-nitro isomer | One-step synthesis | Low regioselectivity, formation of multiple isomers, difficult purification |

| Intramolecular Acylation | 4-(2-Nitrophenyl)butyric acid | Trifluoromethanesulfonic acid (TFMS) | 130°C, 45 min | ~99%[5][6] | High regioselectivity, excellent yield | Multi-step process (requires synthesis of the precursor) |

| Oxidation of 5-Nitrotetralin | 5-Nitrotetralin | CrO₃, Acetic Acid | 70-80°C, 2 hours | ~8.4% (overall)[2] | An alternative indirect route | Low overall yield, formation of byproducts |